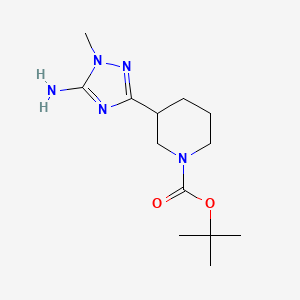

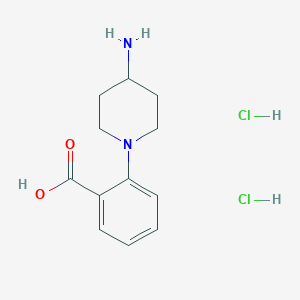

![molecular formula C16H15N3O3 B2970422 N-(benzofuran-2-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide CAS No. 1428374-48-4](/img/structure/B2970422.png)

N-(benzofuran-2-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a derivative of benzofuran . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis .

Synthesis Analysis

The synthesis of benzofuran derivatives has been achieved through various methods. For instance, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade . Another benzofuran ring is constructed by proton quantum tunneling . These methods have not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .Molecular Structure Analysis

The structure of a similar compound, the 7- (furan-2-ylmethyl)-6,8-diphenyl-7,8-dihydro-6 H - [1,3]dioxolo [4′,5′:3,4]benzo [1,2- e ] [1,3]oxazine monomer, has been characterized by Fourier transform infrared (FT-IR) spectroscopy, Raman spectroscopy, and 1D and 2D 1 H and 13 C nuclear magnetic resonance spectroscopy .Chemical Reactions Analysis

Benzofuran derivatives have been developed and utilized as anticancer agents . A series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis (MWI) .Physical And Chemical Properties Analysis

The polymerization behavior of a similar compound, a benzoxazine monomer, has been studied by differential scanning calorimetry (DSC), and the thermal stability of the polybenzoxazine has been evaluated by thermogravimetric analysis (TGA) . The corresponding polymer has a high thermal stability with 5% and 10% weight loss temperatures of 317 and 332 °C, respectively, a char yield of 46%, and a heat release capacity of 201 J g −1 k −1 .科学的研究の応用

Synthesis of Heterocyclic Compounds

A study by Abdelhamid et al. (2012) demonstrates the synthesis of pyrazolo[5,1-c][1,2,4]triazines, isoxazolo[3,4-d]pyridine, and other derivatives containing the benzofuran moiety. These compounds were obtained through reactions involving 5-hydroxy-l-benzofuran-2-ylpropenone derivatives, showcasing the versatility of benzofuran derivatives in synthesizing a wide range of heterocyclic compounds with potential therapeutic applications (Abdelhamid, Fahmi, & Alsheflo, 2012).

Antimicrobial Activity

Idrees et al. (2020) synthesized 2-azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties. These compounds displayed significant in vitro antibacterial activity against pathogenic bacteria, indicating their potential as novel antimicrobial agents. The structural characterization and antimicrobial screening underscore the importance of such derivatives in developing new antibacterial drugs (Idrees, Bodkhe, Siddiqui, & Kola, 2020).

Anticancer and Antioxidant Agents

Bekircan et al. (2005) focused on the synthesis of fused heterocyclic 1,3,5-triazines from N-acyl imidates and heterocyclic amines. Some of these compounds exhibited promising anticancer activity against various cancer cell lines and showed significant antioxidant capacity, highlighting their potential as anticancer and antioxidant agents. The study emphasizes the potential therapeutic applications of such derivatives in treating cancer and oxidative stress-related diseases (Bekircan, Küxük, Kahveci, & Kolaylı, 2005).

Synthesis of Bioactive Derivatives

Research by Elmagd et al. (2017) utilized thiosemicarbazide derivatives as a building block for synthesizing various heterocyclic compounds, including imidazoles, oxadiazoles, and triazines. The synthesized compounds were assessed for their antimicrobial activity, showcasing the utility of such derivatives in generating bioactive molecules with potential applications in drug development (Elmagd, Hemdan, Samy, & Youssef, 2017).

作用機序

将来の方向性

特性

IUPAC Name |

N-(1-benzofuran-2-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3/c20-15(13-10-18-19-6-3-7-21-16(13)19)17-9-12-8-11-4-1-2-5-14(11)22-12/h1-2,4-5,8,10H,3,6-7,9H2,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOGKDWADJGVEMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=C(C=N2)C(=O)NCC3=CC4=CC=CC=C4O3)OC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

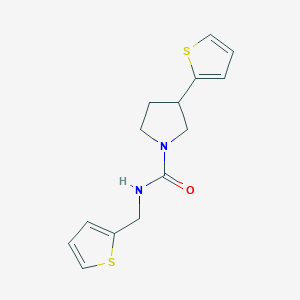

![(2-Methoxypyridin-3-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2970342.png)

![3-[(2-Bromophenyl)amino]-5-phenylcyclohex-2-en-1-one](/img/structure/B2970348.png)

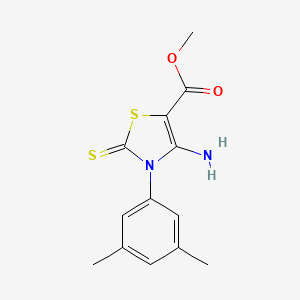

![tert-butyl 4-{[4-(1,3-benzodioxol-5-ylmethylene)-5-oxo-2-thioxo-1-imidazolidinyl]methyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2970349.png)

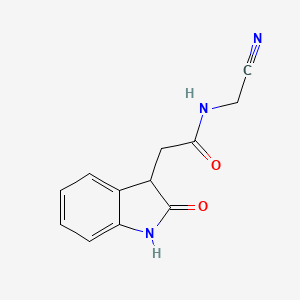

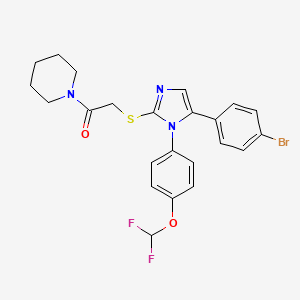

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2970351.png)

![1-(4-cyclopropanecarbonylpiperazin-1-yl)-2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]ethan-1-one](/img/structure/B2970355.png)

![4-butoxy-N-[3-[(4-butoxybenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2970356.png)

![N-[2-(4-chlorophenyl)ethyl]-2-({5-[(4-ethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2970360.png)